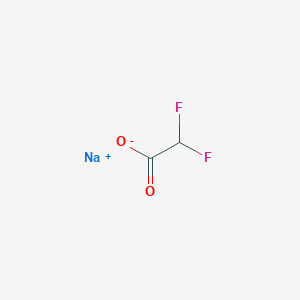

sodium;2,2-difluoroacetate

Description

Significance and Role in Contemporary Chemical Sciences

Sodium;2,2-difluoroacetate, with the chemical formula C₂HF₂NaO₂, is a white crystalline solid highly soluble in water. ontosight.ai Its significance in modern chemical sciences stems primarily from the unique properties imparted by the two fluorine atoms attached to the alpha-carbon. ontosight.ai The presence of these electronegative fluorine atoms enhances the reactivity and alters the physical properties of the molecule, making it a valuable precursor and building block in organic synthesis. solubilityofthings.com

In contemporary research, this compound is recognized for its role as a difluoromethylating agent. The introduction of a difluoromethyl group (CF₂H) into organic molecules can significantly impact their physicochemical and biological properties, a strategy widely employed in the design of pharmaceuticals and agrochemicals. rsc.org The CF₂H group can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups, making it a desirable feature in drug development. orgsyn.org

Furthermore, the compound serves as a valuable tool in biochemical and metabolic studies. solubilityofthings.com For instance, it is known to inhibit the enzyme aconitase in the citric acid cycle, leading to a disruption of cellular energy production. ontosight.ai This property has sparked interest in its potential applications in cancer research, where it might selectively target cancer cells with altered metabolism. ontosight.ai

Historical Trajectory of Difluoroacetate (B1230586) Research

The journey of organofluorine chemistry, the broader field to which difluoroacetate research belongs, began even before the isolation of elemental fluorine. nih.gov The first synthesis of an organofluorine compound through halogen exchange, a method now fundamental to the fluorochemical industry, was reported in 1862. nih.gov

While early research focused on simpler fluorinated compounds, the 20th century, particularly the period during and after World War II, saw a dramatic expansion in the field, driven by projects like the Manhattan Project which required materials resistant to highly reactive fluorine compounds. nih.gov

Research specifically into difluoroacetate and its derivatives has gained momentum in more recent decades. A significant development was the recognition of sodium chlorodifluoroacetate as a difluorocarbene reagent by Haszeldine in 1960. rsc.org This discovery paved the way for the development of a new generation of difluorocarbene reagents that are more stable and can be activated under milder conditions, broadening their applicability in modern organofluorine chemistry. rsc.org Over the last decade, there has been a surge in the development of methods for difluoromethylation, reflecting the growing importance of this functional group. rsc.org

Scope and Objectives of Current Scholarly Investigations

Current academic research on this compound and related compounds is vibrant and multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary focus is on creating more efficient, selective, and practical methods for introducing the difluoromethyl group into a wide range of organic molecules. rsc.orgresearchgate.net This includes the development of new catalytic systems and the exploration of novel difluorocarbene precursors. rsc.orgchinesechemsoc.org

Applications in Medicinal Chemistry: Researchers are actively exploring the use of difluoromethylated compounds in drug discovery. rsc.org The goal is to leverage the unique properties of the CF₂H group to design new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. rsc.orgontosight.ai

Biochemical and Enzymatic Studies: Investigations into the biological effects of difluoroacetate are ongoing. This includes studying its mechanism of action as an enzyme inhibitor and its potential as a tool to probe metabolic pathways. ontosight.ai Recent studies have also explored the ability of certain microbial enzymes, known as fluoroacetate (B1212596) dehalogenases, to defluorinate difluoroacetate, opening avenues for bioremediation of fluorochemicals. nih.govacs.org

Materials Science: The introduction of fluorine atoms can impart unique properties to materials. While less prominent than its role in life sciences, research is exploring the use of fluorinated compounds, including those derived from difluoroacetate, in the development of new materials. chemscene.com

The table below summarizes some of the key research areas and findings related to this compound and its derivatives.

| Research Area | Key Findings and Applications |

| Organic Synthesis | Serves as a versatile precursor for difluorinated compounds and as a difluorocarbene reagent. solubilityofthings.comrsc.org |

| Medicinal Chemistry | The difluoromethyl group can improve metabolic stability and potency of drug candidates. rsc.orgorgsyn.org |

| Biochemistry | Inhibits the enzyme aconitase, impacting cellular metabolism. ontosight.ai |

| Bioremediation | Certain microbial dehalogenases can break down difluoroacetate. nih.govacs.org |

Properties

IUPAC Name |

sodium;2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYAMVWLZDZJOQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Difluoroacetate

Established Synthetic Routes to Sodium 2,2-Difluoroacetate

The preparation of sodium 2,2-difluoroacetate typically involves the synthesis of difluoroacetic acid or its esters, followed by neutralization or hydrolysis.

A primary route to difluoroacetic acid, the precursor to its sodium salt, is through a halogen exchange reaction starting from more readily available halogenated acetic acids. Dichloroacetic acid is a common starting material for this transformation. alfa-chemical.comsciencemadness.org The reaction involves treating dichloroacetic acid with a fluoride (B91410) source, such as potassium fluoride (KF), in an aqueous solution. alfa-chemical.com

One reported method involves dissolving potassium fluoride in water and adding dichloroacetic acid. The mixture is then heated to elevated temperatures, for instance, 150 °C, for a short duration. This process can lead to a complete conversion of the starting material with a high yield of difluoroacetic acid, which can subsequently be neutralized with sodium hydroxide (B78521) to produce sodium 2,2-difluoroacetate. alfa-chemical.com

Another pathway involves the synthesis of ethyl difluoroacetate (B1230586), which can then be hydrolyzed. The synthesis of ethyl difluoroacetate can start from tetrafluoroethylene, which reacts with diethylamine (B46881) and water to form N,N-diethyldifluoroacetamide. This intermediate is then hydrolyzed to difluoroacetic acid and subsequently esterified. google.comgoogle.com Improvements to this process aim to shorten the route by proceeding directly from the amide to the ester. google.com

Synthesis of Difluoroacetic Acid from Halogenated Precursors

| Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dichloroacetic acid | Potassium Fluoride (KF), Water | 150 °C, 6 min | 94% | alfa-chemical.com |

| Dichloroacetic acid | Potassium Fluoride (KF) | Reflux | Not specified | sciencemadness.org |

| Ethyl difluoroacetate | Trifluoroacetic acid | 85 °C | >99% | chemicalbook.com |

In analytical chemistry, derivatization is a technique used to convert a compound into a product of similar chemical structure, called a derivative, that is more suitable for analysis by methods like gas chromatography (GC). This is often done to increase volatility or improve detector response. researchgate.net While direct synthetic routes to sodium 2,2-difluoroacetate are primary, the derivatization of its parent acid is crucial for its detection and quantification in various matrices.

For fluoroacetic acids, including difluoroacetic acid, derivatization is essential for trace analysis. For instance, trifluoroacetic acid (TFA), a related compound, is analyzed by converting it to its volatile methyl ester (methyl trifluoroacetate) using reagents like dimethyl sulfate (B86663) or a mixture of sulfuric acid and methanol. acs.orgelsevierpure.com This allows for analysis via headspace gas chromatography. elsevierpure.com Similar principles apply to difluoroacetic acid. Another established method for carboxylic acids involves derivatization with 2-nitrophenylhydrazine, which has been applied to monofluoroacetic acid for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov These methods highlight the chemical transformations difluoroacetic acid undergoes for analytical purposes, which are analogous to those used in preparative synthesis.

Advanced Synthetic Applications of Difluoroacetate and Its Derivatives in Organic Chemistry

The difluoromethyl group (–CF2H) is a highly sought-after moiety in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups and acting as a lipophilic hydrogen bond donor. dicp.ac.cnsci-hub.se Difluoroacetate salts, including sodium 2,2-difluoroacetate and particularly the more reactive sodium chlorodifluoroacetate, are valuable reagents for introducing this group. acs.org

Salts of halodifluoroacetic acids are among the most important precursors for generating difluorocarbene (:CF2), a highly reactive intermediate. acs.orgrsc.org Sodium chlorodifluoroacetate (ClCF2CO2Na) is a widely used, inexpensive, and stable solid reagent for this purpose. acs.org It undergoes thermal decarboxylation to generate difluorocarbene, which can then be trapped by a wide range of nucleophiles, including phenols, thiols, and amines, to afford the corresponding difluoromethylated products. acs.org Sodium bromodifluoroacetate has also been developed as an effective difluorocarbene source that often operates under milder conditions than its chloro-analogue. organic-chemistry.org These reactions showcase the general reactivity pattern expected from difluoroacetate salts.

Examples of Difluoromethylation Using Difluoroacetate Salts

| Substrate Type | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-alkylindoles | Sodium chlorodifluoroacetate (SCDA) | Chlorodifluoroketones | Mild acylation via self-activation | acs.org |

| Thiols (aromatic, heteroaromatic) | Chlorodifluoroacetate | Difluoromethyl thioethers | Smooth decarboxylation at 95 °C | acs.org |

| Alkenes and Alkynes | Sodium bromodifluoroacetate | gem-Difluorocyclopropanes/propenes | High yields under mild conditions | organic-chemistry.org |

| Heteroarenes (Oxazoles, Thiazoles) | TMSCF2H (as CF2H source) | C-H Difluoromethylated heteroarenes | Copper-mediated oxidative reaction | dicp.ac.cnacs.org |

The utility of difluoroacetate salts as difluoromethylating agents stems from their ability to generate difluorocarbene (:CF2). The mechanism for this process, particularly for sodium chlorodifluoroacetate (SCDA), begins with thermal decarboxylation (loss of CO2). acs.org This decarboxylation is proposed to generate a transient chlorodifluoromethyl anion (ClCF2⁻). acs.org This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to afford the highly electrophilic difluorocarbene.

This reactive intermediate is then trapped in situ by a suitable nucleophile present in the reaction mixture. acs.org In some cases, the generated difluorocarbene can be trapped by another molecule of the starting carboxylate salt, leading to an activated ester that can then participate in reactions like Friedel-Crafts acylation. This "self-activating" pathway has been proposed for the acylation of indoles with SCDA. acs.org Other sources, such as TMSCF3, can also generate difluorocarbene through different activation pathways, like catalysis with sodium iodide. ed.ac.uk

A significant challenge in synthetic chemistry is controlling the position at which a functional group is introduced into a complex molecule. Regioselective reactions are therefore of high value. In the context of difluoromethylation, methods have been developed for the direct and regioselective C–H functionalization of heteroarenes. dicp.ac.cnacs.org

For example, a copper-mediated C–H oxidative difluoromethylation using TMSCF2H as the difluoromethyl source has been shown to be highly regioselective for a variety of nitrogen- and/or oxygen/sulfur-containing heteroarenes like oxazoles and thiazoles. dicp.ac.cnacs.org The reaction demonstrates a different regioselectivity compared to radical-based difluoromethylation processes. While radical methods tend to functionalize the more electron-poor positions of N-containing heterocycles, the oxidative method can target other specific C-H bonds, providing complementary access to different isomers. dicp.ac.cn This control over regioselectivity is crucial for the synthesis of specific biologically active molecules and advanced materials. dicp.ac.cnresearchgate.net

Construction of Fluorinated Building Blocks and Precursors

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.comalfa-chemistry.comtcichemicals.com Consequently, the development of methods to create fluorinated building blocks—molecules that serve as foundational units for the synthesis of more complex structures—is a crucial area of research. alfa-chemistry.comtcichemicals.com Difluoroacetate derivatives are valuable reagents in this context, providing a source for the difluoromethyl or difluoroacetyl groups, which are important motifs in many functional materials and biologically active compounds. mdpi.comalfa-chemistry.com These building blocks are instrumental in medicinal chemistry, materials science, and agricultural science. alfa-chemistry.combeilstein-journals.org

Synthesis of Gem-Difluorinated Compounds

A key application of difluoroacetate derivatives is in the synthesis of gem-difluorinated compounds, which contain a CF₂ group. The gem-difluoromethylene unit is of great interest as it can act as a bioisostere for other functional groups and influence the molecule's conformational properties and metabolic stability. acs.org

Several methods have been developed to construct these motifs:

Difluorocyclopropanation : Sodium chlorodifluoroacetate (ClCF₂COONa) serves as a precursor for difluorocarbene (:CF₂). beilstein-journals.org Through thermal decomposition, it generates difluorocarbene, which can then react with alkenes to form gem-difluorocyclopropanes. For instance, reacting the disubstituted alkene 13 with sodium chlorodifluoroacetate in refluxing diglyme (B29089) at high temperatures yields the corresponding difluorocyclopropane derivative. beilstein-journals.org

Visible Light-Induced Synthesis : A method utilizing visible light can synthesize gem-difluorinated cyclic ketones. rsc.org This process involves the acyldifluoroalkylation of unactivated alkenes with difluoroacetic acid as the difluoroalkylation reagent and an oxidant like PhI(OAc)₂ under photoredox catalysis. rsc.org This approach has been used to create a variety of cyclic ketones, including chroman-4-ones and indanones, in moderate to excellent yields at room temperature. rsc.org

Phosphorus Ylide Chemistry : A metal-free, one-pot protocol has been developed for synthesizing gem-difluorinated N-Boc-protected amines. acs.org This method involves the reaction of N-Boc imines with a phosphorus ylide generated in situ from (triphenylphosphonio)difluoroacetate (B2812620) (PDFA, Ph₃P⁺CF₂CO₂⁻). acs.org The resulting gem-difluorinated phosphonium (B103445) salts can then undergo further transformation under photoredox conditions. acs.org PDFA is a stable, solid reagent that generates the ylide under mild heating. acs.org

| Method | Reagent(s) | Product Type | Reference |

| Difluorocyclopropanation | Sodium chlorodifluoroacetate | gem-Difluorocyclopropanes | beilstein-journals.org |

| Visible Light-Induced Acyldifluoroalkylation | Difluoroacetic acid, PhI(OAc)₂ | gem-Difluorinated cyclic ketones | rsc.org |

| Phosphorus Ylide Reaction | (Triphenylphosphonio)difluoroacetate (PDFA) | gem-Difluorinated N-Boc amines | acs.org |

Formation of Difluoroacetyl-Substituted Compounds

The difluoroacetyl group [-C(O)CF₂-] is another important functional group that can be introduced using difluoroacetate derivatives. These compounds serve as valuable intermediates for creating more complex fluorinated molecules. fluorine1.ru

Key synthetic strategies include:

Radical Addition to Vinyl Ethers : Alkyl 2-bromo-2,2-difluoroacetates can undergo radical addition reactions with vinyl ethers. acs.orgresearchgate.net Mediated by sodium dithionite (B78146) (Na₂S₂O₄), this reaction produces difluoroacetyl-substituted acetals. acs.orgresearchgate.net This method has been applied to the synthesis of precursors for compounds like 3,3-difluoro-GABA. acs.org

Difluoroacylation of Organometallics : Early methods involved the reaction of organometallic reagents with ethyl difluoroacetate. For example, lithium acetylides react with ethyl difluoroacetate in the presence of boron trifluoride etherate to yield acetylenic difluoromethyl ketones. fluorine1.ru However, reactions with other organolithium compounds, such as aromatic ones, sometimes resulted in poor yields due to side reactions. fluorine1.ru

Addition to Indol-3-ones : A highly efficient method for the difluoroalkylation of C2-tetrasubstituted 2-aryl indolin-3-ones has been achieved through the addition of difluoroacetate radicals to 2-aryl-3H-indol-3-ones. researchgate.net These resulting compounds can be transformed into various derivatives under mild conditions. researchgate.net

Radical Mediated Reactions Involving Difluoroacetate Derivatives

Radical chemistry offers a powerful and versatile platform for forming carbon-fluorine and carbon-carbon bonds under mild conditions. Difluoroacetate derivatives are excellent precursors for generating difluoroacetyl or difluoromethyl radicals, which can then be used in a variety of synthetic transformations. nih.govrsc.orgresearchgate.net

Notable radical-mediated reactions include:

Photoredox Catalysis : Visible light-driven photoredox catalysis has emerged as a prominent strategy. rsc.orgnih.govresearchgate.net Using an organic photocatalyst, difluoroacetic anhydride (B1165640) can be used as a source for the CF₂H radical in reactions with alkenes, dienes, and heteroaromatics. researchgate.net Similarly, difluoroacetic acid can be used in the decarboxylative difluoroalkylation of alkenes. rsc.org These methods are attractive due to their mild reaction conditions and the use of inexpensive and readily available reagents. rsc.orgresearchgate.net

Sodium Dithionite-Mediated Reactions : As mentioned previously, Na₂S₂O₄ can mediate the radical addition of alkyl 2-bromo-2,2-difluoroacetates to unsaturated systems like vinyl ethers. acs.orgresearchgate.net This approach is part of a broader class of addition reactions involving perfluoroalkyl radicals and alkenes to synthesize perfluoroalkylated organic compounds. acs.orgresearchgate.net

Minisci-type Reactions : Difluoroacetic acid can undergo Minisci-type difluoromethylation with various heteroarenes, such as pyridines, providing a direct method for C-H difluoromethylation. rsc.org

| Radical Precursor | Activation Method | Substrates | Key Products | Reference |

| Difluoroacetic Anhydride | Visible-light photoredox catalysis | Alkenes, Dienes, Heteroaromatics | Difluoromethylated compounds | researchgate.net |

| Alkyl 2-bromo-2,2-difluoroacetate | Na₂S₂O₄ mediation | Vinyl ethers | Difluoroacetyl-substituted acetals | acs.orgresearchgate.net |

| Difluoroacetic Acid | Visible-light photoredox catalysis | Alkenes, Aldehydes | gem-Difluorinated cyclic ketones | rsc.org |

| Difluoroacetic Acid | Minisci-type reaction | Heteroarenes | Difluoromethylated heteroarenes | rsc.org |

Design and Synthesis of Novel Fluorinated Compounds for Research Purposes

The synthetic methodologies employing difluoroacetate derivatives have enabled the design and creation of a wide array of novel fluorinated compounds for various research applications, particularly in medicinal chemistry. google.comdundee.ac.uknih.gov The incorporation of fluorine can modulate physicochemical properties and block metabolic pathways. dundee.ac.uk

Examples of such designed compounds include:

gem-Difluorinated C-glycosides : A method for the synthesis of gem-difluorinated C-glycoside compounds derived from podophyllotoxin (B1678966) has been developed. google.com Podophyllotoxin is a naturally occurring compound with antimitotic activity, and its fluorinated analogues are synthesized for potential applications in oncology. google.com

Fluorinated GABA Analogues : Radical addition of ethyl bromo-difluoroacetate to vinyl ethers has been a key step in the synthesis of 3,3-difluoro-GABA, expanding the library of isomeric difluoro GABA analogues for neurochemical research. acs.orgresearchgate.net

Fluorinated Dabigatran (B194492) Derivatives : Based on the bioisosteric principle, twenty-one fluorinated derivatives of the anticoagulant dabigatran were designed and synthesized to explore their structure-activity relationships as direct thrombin inhibitors. nih.gov

Novel Heterocyclic Fragments : A systematic approach has been used to identify and synthesize novel fluorine-containing heterocyclic fragments. dundee.ac.uk These fragments serve as starting points for fragment-based drug discovery programs, aiming to develop new therapeutic agents. dundee.ac.uk

Green Chemistry Principles in Difluoroacetate Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comscispace.com Several of the synthetic strategies involving difluoroacetate align with these principles.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org While not always perfectly efficient, radical addition and cycloaddition reactions can offer better atom economy than multi-step substitution reactions that require protecting groups.

Less Hazardous Chemical Syntheses : A core principle is to design synthetic methods to use and generate substances with little or no toxicity. sigmaaldrich.com The use of stable, inexpensive, and readily accessible reagents like difluoroacetic acid is a step in this direction. rsc.org

Design for Energy Efficiency : Chemical processes should have their energy requirements minimized, with reactions ideally conducted at ambient temperature and pressure. sigmaaldrich.comacs.org The rise of visible light-induced photoredox catalysis for difluoroalkylation reactions is a prime example of this principle in action, often allowing reactions to proceed at room temperature instead of requiring high heat. rsc.orgnih.govresearchgate.net

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking or protecting groups, should be avoided as it requires additional reagents and generates waste. sigmaaldrich.comacs.org The development of one-pot reactions and direct C-H functionalization methods using difluoroacetate derivatives contributes to this goal by simplifying synthetic sequences. acs.orgrsc.org

Biochemical Interactions and Metabolic Studies of Difluoroacetate Compounds

Enzymatic Pathways Involving Difluoroacetate (B1230586)

Recent research has illuminated the enzymatic processes capable of acting on difluoroacetate, primarily involving fluoroacetate (B1212596) dehalogenases. These enzymes, known for their ability to cleave the highly stable carbon-fluorine bond, have shown surprising versatility in their substrate scope.

Microbial fluoroacetate dehalogenases (FADs) have been identified as key enzymes capable of interacting with and degrading difluoroacetate (DFA). nih.govbangor.ac.uk Studies involving enzymatic screening of various dehalogenases have revealed that several FADs exhibit significant hydrolytic activity against DFA. nih.gov

Structural and computational analyses have provided insights into the active site and the catalytic mechanism of these enzymes when interacting with difluoroacetate. nih.govbangor.ac.uk Protein-ligand docking simulations suggest that the catalytic mechanisms for the defluorination of both fluoroacetate and difluoroacetate are similar. nih.govbangor.ac.uk The binding of difluoroacetate within the enzyme's active site is a critical step, facilitated by a network of hydrogen bonds and interactions with specific amino acid residues. researchgate.net For instance, in fluoroacetate dehalogenase, residues such as Arg105, Arg108, His149, Trp150, and Tyr212 play a role in anchoring the substrate. researchgate.net

The substrate specificity of these dehalogenases is a key area of investigation. While some FADs, like FAc-DEX FA1 from Burkholderia sp., have shown high specificity for fluoroacetate with no activity towards difluoroacetate, others demonstrate broader substrate promiscuity. nih.govnih.gov For example, dehalogenases from Delftia acidovorans (DeHa2 and DeHa4) have demonstrated the ability to defluorinate both monofluoroacetate and difluoroacetate, although the activity against DFA is significantly lower. acs.org This suggests that while the enzymes can bind and act on difluoroacetate, the efficiency of the catalytic process is reduced compared to their primary substrate. The rate-limiting step for the enzymatic defluorination of difluoroacetate is proposed to be the activation of the C-F bond. acs.org

Table 1: Investigated Enzyme-Substrate Interactions with Difluoroacetate

| Enzyme/Organism | Key Findings | Reference |

|---|---|---|

| Fluoroacetate Dehalogenases (FADs) | Exhibit hydrolytic activity against difluoroacetate. | nih.gov |

| DAR3835 (Dechloromonas aromatica) | Crystal structure determined; key catalytic residues identified. | nih.gov |

| NOS0089 (Nostoc sp.) | Crystal structure determined. | nih.gov |

| RPA1163 (Rhodopseudomonas palustris) | Can accept bulkier substrates, suggesting potential for DFA degradation. | nih.gov |

| DeHa2 & DeHa4 (Delftia acidovorans) | Demonstrated defluorination activity against both MFA and DFA. | acs.org |

| FAc-DEX FA1 (Burkholderia sp.) | Showed no activity towards difluoroacetate. | nih.gov |

The primary biotransformation pathway for difluoroacetate identified in metabolic studies is its complete defluorination to glyoxylic acid. nih.govbangor.ac.uk This process is catalyzed by certain microbial fluoroacetate dehalogenases. nih.govbangor.ac.uk The proposed mechanism involves two consecutive hydrolytic defluorination reactions. nih.govbangor.ac.uk

The catalytic mechanism is thought to proceed via a two-step SN2 reaction. researchgate.net This involves the formation of an enzyme-ester intermediate, which is subsequently hydrolyzed by a water molecule. researchgate.net In the case of difluoroacetate, this process occurs twice to remove both fluorine atoms. nih.govbangor.ac.uk

Molecular dynamics simulations and quantum mechanical/molecular mechanical (QM/MM) calculations have further suggested that the enzymatic defluorination of DFA can proceed through the direct cleavage of the acyl-enzyme bond without the formation of a tetrahedral intermediate. bangor.ac.uk The final product of this enzymatic action, 2,2-dihydroxyacetate, is unstable and dehydrates to form glyoxylate (B1226380). bangor.ac.uk Mass spectrometry analysis has confirmed glyoxylate as the final product of the enzymatic defluorination of DFA. acs.org

It is important to note that not all biotransformation pathways involving fluorine-containing compounds necessarily lead to defluorination. For instance, the metabolism of some α,α-difluoroethyl thioether motifs by Cunninghamella elegans results in oxidation at the sulfur atom to form sulfoxides and sulfones, without cleavage of the C-F bonds. beilstein-journals.org However, for difluoroacetate itself, the primary documented biotransformation is enzymatic defluorination.

Influence on Core Metabolic Cycles and Pathways

The direct influence of sodium;2,2-difluoroacetate on core metabolic cycles and pathways has not been extensively studied, and specific research findings are limited. Much of the available literature focuses on the metabolic effects of related compounds such as fluoroacetate and dichloroacetate. Therefore, the following sections reflect the current state of knowledge, which indicates a need for further investigation specifically into the metabolic consequences of difluoroacetate exposure.

There is a lack of specific research detailing the direct effects of difluoroacetate on enzymatic reactions within core metabolic pathways. Studies on fluoroacetate have shown that it can be metabolically converted to fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. nih.govbiorxiv.orgresearchgate.net This leads to a disruption of the cycle and subsequent cellular dysfunction. nih.govresearchgate.net However, it has not been determined if difluoroacetate undergoes a similar metabolic conversion to a toxic inhibitor of specific metabolic enzymes.

Direct experimental evidence on the interplay of difluoroacetate with major energy production pathways like glycolysis and the citric acid cycle is not available in the current scientific literature. The metabolic fate of its biotransformation product, glyoxylate, can be considered. Glyoxylate can be involved in various metabolic reactions, including its conversion to malate (B86768) in the glyoxylate cycle, a pathway present in some microorganisms, plants, and fungi, which bypasses the decarboxylation steps of the citric acid cycle. frontiersin.org However, the direct impact of difluoroacetate administration on the flux and regulation of glycolysis and the citric acid cycle in mammalian systems remains to be elucidated.

Metabolic Stability of Fluorinated Compounds

The metabolic stability of a xenobiotic, such as this compound, is a critical determinant of its pharmacokinetic profile and toxicological impact. The C-F bond is the strongest single bond in organic chemistry, which generally imparts significant metabolic stability to fluorinated compounds. However, this stability is not absolute and can be influenced by the degree of fluorination and the enzymatic machinery of the organism.

In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability. These assays measure the rate of disappearance of a parent compound over time, allowing for the calculation of key parameters such as intrinsic clearance (CLint) and metabolic half-life (t½). Liver microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic turnover.

The rate-limiting step for the enzymatic defluorination of difluoroacetate is believed to be the activation of the C-F bond. In contrast, for monofluoroacetate, the rate-limiting step is the nucleophilic attack by aspartate and water. This suggests that the increased fluorination in difluoroacetate enhances the stability of the C-F bonds, making them more challenging to cleave enzymatically.

The following table provides a representative structure for presenting metabolic stability data, which would be populated with experimental values for this compound upon in vitro testing.

Table 1: In Vitro Metabolic Stability Parameters

| Test System | Species | Parameter | Value |

|---|---|---|---|

| Liver Microsomes | Human | Half-life (t½, min) | Data not available |

| Liver Microsomes | Human | Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

| Hepatocytes | Human | Half-life (t½, min) | Data not available |

| Hepatocytes | Human | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data not available |

| Liver Microsomes | Rat | Half-life (t½, min) | Data not available |

| Liver Microsomes | Rat | Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

| Hepatocytes | Rat | Half-life (t½, min) | Data not available |

| Hepatocytes | Rat | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data not available |

Pathways in Xenobiotic Metabolism Relevant to Fluoroacetate Compounds

The metabolism of xenobiotics, including fluoroacetate compounds, generally proceeds through two main phases: Phase I and Phase II. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule. Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione (B108866), to increase their water solubility and facilitate their excretion.

A critical metabolic pathway for monofluoroacetate is its conversion to a toxic metabolite through a process termed "lethal synthesis". In this pathway, fluoroacetate is first converted to fluoroacetyl-CoA, which then enters the citric acid cycle. Citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, an essential enzyme in the citric acid cycle, leading to a disruption of cellular energy metabolism. It is plausible that difluoroacetate could also undergo a similar bioactivation process, being converted to difluoroacetyl-CoA and subsequently to difluorocitrate. However, the efficiency of difluoroacetyl-CoA as a substrate for citrate synthase compared to fluoroacetyl-CoA is a critical factor that would determine the extent of this pathway.

Phase I metabolism of difluoroacetate itself via cytochrome P450 enzymes is generally considered to be unlikely due to the high strength of the C-F bonds. However, defluorination can occur through other enzymatic pathways. As mentioned, microbial dehalogenases can cleave the C-F bonds of difluoroacetate. In mammals, a "fluoroacetate-specific defluorinase" has been identified that is dependent on glutathione (GSH). While primarily studied for monofluoroacetate, it is possible that this enzyme or other glutathione S-transferases (GSTs) could play a role in the metabolism of difluoroacetate.

Phase II conjugation reactions, such as glucuronidation and sulfation, are important for the detoxification and elimination of many xenobiotics. These reactions typically require a functional group, such as a hydroxyl or carboxyl group, on the substrate molecule. Difluoroacetate possesses a carboxyl group, making it a potential substrate for conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), could conjugate difluoroacetate, increasing its water solubility and facilitating its renal or biliary excretion.

The following table summarizes the key metabolic pathways potentially involved in the biotransformation of difluoroacetate.

Table 2: Potential Metabolic Pathways for Difluoroacetate

| Metabolic Phase | Pathway | Key Enzymes | Potential Metabolite(s) | Notes |

|---|---|---|---|---|

| Phase I (Bioactivation) | Lethal Synthesis | Acetyl-CoA Synthetase, Citrate Synthase | Difluorocitrate | Analogous to the metabolism of monofluoroacetate. The efficiency of difluoroacetyl-CoA as a substrate for citrate synthase is a key unknown factor. |

| Phase I (Detoxification) | Defluorination | Dehalogenases, Glutathione S-transferases | Glyoxylic acid, Fluoride (B91410) ions | Demonstrated in microbial systems. A GSH-dependent defluorinase exists in mammals for monofluoroacetate. |

| Phase II (Conjugation) | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Difluoroacetate-glucuronide | The carboxyl group of difluoroacetate is a potential site for conjugation. |

| Phase II (Conjugation) | Sulfation | Sulfotransferases (SULTs) | Difluoroacetate-sulfate | Another potential conjugation pathway for the carboxyl group. |

| Phase II (Conjugation) | Glutathione Conjugation | Glutathione S-transferases (GSTs) | S-(difluoromethyl)glutathione | May be involved in the defluorination process. |

Structure-Activity Relationships in Biochemical Contexts

The structure of a fluorinated compound, particularly the number and position of fluorine atoms, plays a crucial role in its biochemical interactions and biological activity. The presence of two fluorine atoms in difluoroacetate, as opposed to one in monofluoroacetate or three in trifluoroacetate (B77799), significantly influences its interactions with enzymes and other biological macromolecules.

The most well-studied biochemical interaction of fluoroacetate compounds is the inhibition of aconitase via the formation of fluorocitrate. The toxicity of monofluoroacetate is directly linked to the ability of its metabolite, fluorocitrate, to bind to and inhibit aconitase. The (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor of aconitase. It is first converted to fluoro-cis-aconitate, which then reacts to form 4-hydroxy-trans-aconitate, a compound that binds very tightly to the enzyme's active site.

The potential for difluoroacetate to exert toxicity through a similar mechanism depends on two key factors: its ability to be converted to difluoroacetyl-CoA and the subsequent acceptance of difluoroacetyl-CoA by citrate synthase to form difluorocitrate. The increased steric bulk and electron-withdrawing nature of the difluoromethyl group compared to the monofluoromethyl group could significantly alter the binding affinity and catalytic efficiency of these enzymes for their respective substrates. If difluorocitrate is formed, its interaction with aconitase would likely differ from that of monofluorocitrate. The presence of an additional fluorine atom could affect the binding affinity, the rate of defluorination within the active site, and the stability of the resulting inhibitor-enzyme complex.

Studies with microbial fluoroacetate dehalogenases have provided some insights into the structure-activity relationships of difluoroacetate. These enzymes exhibit hydrolytic activity against both monofluoroacetate and difluoroacetate, with the catalytic triad (B1167595) of amino acid residues in the active site playing a key role in the defluorination of both substrates. However, the rate of defluorination is generally lower for difluoroacetate, reflecting the increased stability of the C-F bonds.

The following table outlines the key structural features of mono-, di-, and trifluoroacetate and their potential impact on biochemical interactions.

Table 3: Structure-Activity Relationships of Fluoroacetates

| Compound | Structural Feature | Potential Impact on Biochemical Interactions |

|---|---|---|

| Monofluoroacetate | Single fluorine atom | Readily converted to fluoroacetyl-CoA, which is a good substrate for citrate synthase, leading to the formation of the potent aconitase inhibitor, fluorocitrate. |

| Difluoroacetate | Two fluorine atoms | Increased steric hindrance and electron-withdrawing effect may reduce its efficiency as a substrate for acetyl-CoA synthetase and citrate synthase. If difluorocitrate is formed, its interaction with aconitase may be altered compared to monofluorocitrate. |

| Trifluoroacetate | Three fluorine atoms | Generally considered to be of low toxicity, as trifluoroacetyl-CoA is a very poor substrate for citrate synthase, preventing the formation of a toxic metabolite. |

Environmental Dynamics and Research on Fluoroacetate Compounds

Occurrence and Distribution of Difluoroacetic Acid in Environmental Compartments

Difluoroacetic acid (DFA) has been identified in various environmental compartments, including the atmosphere and aqueous systems. nih.gov Research conducted in Berlin, Germany, revealed the presence of DFA in rainwater, with concentrations that are comparable to those found in other urban areas. nih.govnih.gov In one study, two separate rainwater samples were analyzed, showing DFA concentrations of 76 ng/L and 43 ng/L. researchgate.net The ratio of trifluoroacetic acid (TFA) to DFA in these rainwater samples was approximately 10:1, which is consistent with findings in urban atmospheres in Ontario, Canada. nih.govresearchgate.net

In surface waters, the presence and concentration of DFA can vary. While significant levels of TFA were detected in surface waters like the Havel lake in Germany, DFA was not detectable in those samples. nih.gov This observation is similar to findings along the Detroit River, where TFA levels consistently surpassed DFA levels, with DFA at times being undetectable. nih.gov The presence of DFA in the atmosphere and its subsequent deposition via rainfall contribute to its occurrence in aqueous environments. researchgate.net However, significant volatilization of DFA from water bodies is unlikely due to its physicochemical properties. researchgate.net

Table 1: Concentrations of Difluoroacetic Acid (DFA) and Trifluoroacetic Acid (TFA) in Rainwater and Surface Water in Berlin, Germany

| Water Sample | DFA Concentration (ng/L) | TFA Concentration (ng/L) | TFA/DFA Ratio |

|---|---|---|---|

| Rainwater 1 (after a long dry period) | 76 (RSD 11%) | 802 (RSD 12%) | ~10:1 |

| Rainwater 2 (after 12h of heavy rainfall) | 43 (RSD 4.4%) | 370 (RSD 3.7%) | ~10:1 |

| Havel lake | Not Detectable (<10 ng/L) | 676 (RSD 1.5%) | - |

| Teltow canal | Not Detectable (<10 ng/L) | 1856 | - |

Data sourced from a 2019 study on fluoroacetic acids in Berlin's water systems. nih.govresearchgate.net

Difluoroacetic acid has also been identified in groundwater systems, sometimes at concentrations significantly higher than those found in associated surface waters. nih.gov A notable case is a groundwater site in Berlin historically contaminated with 1,1,2-trichloro-1,2,2-trifluoroethane (R113), a type of chlorofluorocarbon (CFC). nih.govnih.gov At this site, the ratio of TFA to DFA was found to be 1:3, a stark contrast to the 10:1 ratio observed in local rainwater. nih.govnih.gov

The concentrations of DFA in the contaminated groundwater were substantial, with one sample from a contamination hotspot showing a DFA concentration of 2249 ng/L and another from the contamination plume showing 1220 ng/L. researchgate.net These levels were significantly higher than the TFA concentrations in the same samples, which were 639 ng/L and 425 ng/L, respectively. researchgate.net The presence of DFA in this groundwater is suggested to be a result of the microbial degradation of CFCs, specifically the transformation of chlorotrifluoroethylene (B8367) (R1113), a breakdown product of R113. nih.govnih.govresearchgate.net This indicates that contaminated groundwater sites can be significant reservoirs of DFA. nih.gov

Table 2: Concentrations of DFA, TFA, and Chlorofluorocarbons (CFCs) in Contaminated Groundwater in Berlin, Germany

| Groundwater Sample Location | DFA Concentration (ng/L) | TFA Concentration (ng/L) | R113 (µg/L) | R1113 (µg/L) |

|---|---|---|---|---|

| Contamination Hot Spot | 2249 (RSD 21%) | 639 (RSD 19%) | 4806 (RSD 5%) | 68.4 (RSD 3%) |

| Contamination Plume | 1220 (RSD 1.8%) | 425 (RSD 3.3%) | 3315 (RSD 3%) | 28.2 (RSD 3%) |

Data from a study on a CFC-contaminated groundwater site. researchgate.net

Environmental Transformation and Degradation Pathways of Fluoroacetates

The biotic degradation of fluoroacetates is a key process in their environmental fate. wikipedia.org Soil microorganisms, including bacteria such as Pseudomonas and fungi like Fusarium solani, are capable of degrading sodium fluoroacetate (B1212596) to non-toxic metabolites. wikipedia.org The primary mechanism involves the enzymatic cleavage of the carbon-fluorine bond. fluoridealert.org An enzyme known as fluoroacetate dehalogenase, found in a soil bacterium, can detoxify fluoroacetate in the surrounding medium. wikipedia.org

Research has identified several bacterial species capable of degrading sodium fluoroacetate. nih.gov A study in Brazil isolated seven such bacteria from soil and plants in areas where fluoroacetate-containing plants are found. nih.gov These isolates, including species of Paenibacillus, Burkholderia, Cupriavidus, Staphylococcus, Ancylobacter, Ralstonia, and Stenotrophomonas, were all able to degrade sodium fluoroacetate in a laboratory setting. nih.gov Furthermore, a novel bacterium from the phylum Synergistetes, designated strain MFA1, isolated from a bovine rumen, has been shown to metabolize fluoroacetate under anaerobic conditions. oup.com

The enzyme fluoroacetate dehalogenase (FAcD) has been studied for its catalytic action on fluorocarboxylic acids. acs.org It has been shown to catalyze the defluorination of difluoroacetate (B1230586) to glyoxylate (B1226380). acs.org The degradation process for fluoroacetate by FAcD involves C-F bond activation, nucleophilic attack, C-O bond cleavage, and proton transfer. acs.org For difluoroacetate, the C-F bond activation is the rate-determining step. acs.org

Abiotic transformation processes also contribute to the environmental dynamics of fluoroacetates. The formation of DFA during the pyrolysis of fluoropolymers has been suggested, although its significance as a source of environmental DFA is not yet clear. nih.gov

Environmental Monitoring and Analytical Methodologies for Trace Detection of Fluoroacetates

The monitoring of fluoroacetates in the environment at trace levels requires sensitive and selective analytical methodologies. thermofisher.com Various techniques have been developed for the detection and quantification of these compounds in different environmental matrices.

One common approach involves chromatographic separation coupled with mass spectrometric detection. thermofisher.com Ion chromatography (IC) with a mass spectrometer (MS) detector has been successfully used for the analysis of fluoroacetate. thermofisher.com This method allows for the direct analysis of trace levels of fluoroacetate in water samples without the need for derivatization or extensive sample pretreatment. thermofisher.comtechnologynetworks.com For instance, a method using an IonPac AS24 column combined with an MSQ Plus mass spectrometer provided accurate identification and quantification of fluoroacetate, with detection limits as low as 0.3 ppb in deionized water. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the analysis of fluoroacetates. nih.gov A direct aqueous injection method for LC-MS/MS analysis of the fluoroacetate anion in potable water has been developed. nih.gov This method uses an octylsilane (B1236092) (C8) reversed-phase column and electrospray ionization in negative mode, with detection and quantitation limits of 0.4 μg/L and 2 μg/L, respectively. nih.gov

Gas chromatography (GC) methods, often involving a derivatization step, have also been employed. rsc.org For example, a sensitive method for the determination of sodium fluoroacetate in milk and milk powder utilizes derivatization with 3-nitroaniline (B104315) followed by analysis with GC-MS/MS. rsc.orgrsc.org This method involves protein precipitation, solid-phase extraction cleanup, and derivatization before instrumental analysis. rsc.orgrsc.org

Global Environmental Cycling and Mass Balance Studies of Fluoroacetates

The global environmental cycling of fluoroacetates, including sodium;2,2-difluoroacetate, is a complex interplay of natural and anthropogenic sources, atmospheric transport, and deposition processes. While comprehensive mass balance studies specifically for difluoroacetate are limited, research on related perfluorocarboxylic acids (PFCAs) provides significant insights into its likely environmental behavior.

Sources of Fluoroacetates

The sources of fluoroacetates in the environment are both natural and anthropogenic. Some plants are capable of synthesizing low amounts of fluoroacetate. acs.org Additionally, certain microorganisms in the soil can produce fluoroacetate. nih.gov

Anthropogenic sources are varied and significant. The atmospheric degradation of fluorocarbons, such as some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), is a known source of trifluoroacetic acid (TFA), a related compound. mdpi.com While the transition from HFCs to HFOs is beneficial for reducing global warming, the proportion of HFOs that transform into TFA is higher. mdpi.com The atmospheric photooxidation of certain fluoroacetate esters, such as methyl difluoroacetate, has been shown to produce difluoroacetic acid (DFA). nih.gov

Industrial processes and the use of fluorine-containing compounds contribute to environmental emissions. acs.org For instance, the manufacturing of fluoropolymers can release a mixture of per- and polyfluoroalkyl substances (PFAS) into the atmosphere. nih.gov

Atmospheric Transport and Transformation

Once released into the atmosphere, volatile precursors to fluoroacetates can undergo long-range transport. semanticscholar.org The atmospheric formation of PFCAs is dependent on the reaction of intermediate species with photochemically important molecules like hydroxyl radicals (HOx) and nitrogen oxides (NOx). semanticscholar.org

Chemical transport models, such as GEOS-Chem, are used to simulate the atmospheric formation and fate of PFCAs. researchgate.net These models incorporate the degradation chemistry of precursors like fluorotelomer alcohols (FTOHs), fluorotelomer olefins (FTOs), and fluorotelomer iodides (FTIs), as well as the transport and deposition of both the precursors and the final acid products. researchgate.net Studies using these models have found that the ratio of long-chain to short-chain PFCAs increases significantly with distance from the source regions. researchgate.net

The atmospheric photooxidation of methyl difluoroacetate initiated by chlorine atoms leads to the formation of difluoroacetic acid with a yield of 30 ± 5%. nih.gov This process involves the formation of fluoroalkoxy radicals which can then undergo an α-ester rearrangement to produce the corresponding fluoroacetic acid. nih.gov

Environmental Sinks and Deposition

The primary removal mechanism for atmospheric PFCAs is deposition, with wet deposition (rain and snow) being the dominant process. semanticscholar.org Dry deposition also contributes to the removal of these compounds from the atmosphere. semanticscholar.org The highest deposition rates for PFCAs are typically observed over source regions and downwind over oceanic areas. semanticscholar.org

Fluoroacetates, being highly soluble, are found in rain, fog, and various water bodies, with oceans acting as a major reservoir. mdpi.com The trifluoroacetate (B77799) anion is persistent in soil and aquatic environments due to the high stability of the carbon-fluorine bond, and it has no known degradation pathways in environmental aqueous phases. mdpi.com However, sodium fluoroacetate is water-soluble and can be degraded to non-toxic metabolites by soil microorganisms. wikipedia.org

Mass Balance and Environmental Concentrations

Global mass balance studies for PFCAs are challenging due to the complexity of sources, transport, and sinks. Modeling studies provide estimates of the atmospheric source of PFCAs. For example, one study estimated the atmospheric source of PFCAs to be between 6 and 185 tonnes per year globally, with 0.1 to 2.1 tonnes per year being deposited in the Arctic. researchgate.net

Concentrations of TFA and DFA have been measured in various environmental media. In a study conducted in Berlin, Germany, the concentrations of these acids in rainwater and surface water were similar to those reported for other urban areas. researchgate.net The ratio of TFA to DFA in rainwater was approximately 10:1. researchgate.net However, in nearby groundwater contaminated with 1,1,2-trichloro-1,2,2-trifluoroethane (R113), the TFA/DFA ratio was reversed to 1:3, suggesting potential microbial degradation pathways for the formation of DFA in subsurface environments. researchgate.net

The following table summarizes the concentrations of Trifluoroacetic acid (TFA) and Difluoroacetic acid (DFA) found in rainwater samples in Berlin, Germany. researchgate.net

| Water Sample | TFA (ng/L) | DFA (ng/L) |

| Rainwater 1: after 24 h of no rainfall | 890 (2.4%) | 88 (3.1%) |

| Rainwater 2: after 12 h of heavy rainfall | 370 (3.7%) | 43 (4.4%) |

| Rainwater 3: after 12 h of no rainfall | 550 | 50 |

Data sourced from Dorgerloh et al. (2019). researchgate.net

Another table presents the concentrations in surface water samples from the same study. researchgate.net

| Water Sample | TFA (ng/L) | DFA (ng/L) |

| Surface Water 1: Lake | 280 (1.9%) | n.d. |

| Surface Water 2: Canal | 260 (2.1%) | n.d. |

n.d. = not detectable (<10 ng/L). Data sourced from Dorgerloh et al. (2019). researchgate.net

These studies highlight that while TFA is often the more abundant compound in atmospheric deposition, localized conditions and specific contamination sources can lead to significant concentrations of DFA. The global cycling and mass balance of difluoroacetate itself remains an area requiring more dedicated research to fully understand its environmental burden.

Theoretical and Computational Chemistry Studies of Difluoroacetate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the molecular structure and electronic properties of organic compounds, including fluorinated molecules. emerginginvestigators.orghelsinki.fi These calculations can provide accurate geometries and a deep understanding of the electronic distribution within the difluoroacetate (B1230586) anion.

The presence of two highly electronegative fluorine atoms significantly influences the geometry and electronic properties of the acetate (B1210297) backbone. DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity and kinetic stability. The electrostatic potential surface, also derivable from these calculations, helps in understanding the nucleophilic and electrophilic characteristics of the molecule. nih.gov

Computed properties for the difluoroacetate anion and its sodium salt are available from public databases, which are derived from computational methods. nih.govresearchgate.net

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 118.01 g/mol | Computed by PubChem |

| Exact Mass | 117.98422988 Da | Computed by PubChem |

| Topological Polar Surface Area | 40.1 Ų | Computed by Cactvs |

| Heavy Atom Count | 6 | Computed by PubChem |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs |

| Rotatable Bond Count | 1 | Computed by Cactvs |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed energetic profiles of reaction pathways. nih.govnih.govbldpharm.com For difluoroacetate, computational studies have been particularly insightful in understanding its enzymatic degradation.

A significant area of research has been the defluorination of fluorocarboxylic acids by enzymes like fluoroacetate (B1212596) dehalogenase (FAcD). acs.orgbangor.ac.uk Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to investigate the catalytic action of FAcD on difluoroacetate. acs.org These studies propose a multi-step enzymatic transformation:

C–F bond activation : The initial step where the enzyme interacts with the substrate to weaken the strong carbon-fluorine bond.

Nucleophilic attack : A nucleophilic residue in the enzyme's active site attacks the carbon atom bearing the fluorine atoms.

C–O bond cleavage : The cleavage of the acyl-enzyme bond.

Proton transfer : The final step to yield the products.

Interestingly, for difluoroacetate, computational studies have shown that the C–F bond activation is the rate-determining step, in contrast to fluoroacetate where nucleophilic attack is rate-limiting. acs.org These computational findings have been supported by experimental observations showing that FAcD can indeed catalyze the defluorination of difluoroacetate to glyoxylate (B1226380). acs.orgbangor.ac.uk

Beyond enzymatic reactions, computational methods can also be applied to understand other potential reactions of difluoroacetate, such as decarboxylation or reactions with radicals. acs.orgnih.govmasterorganicchemistry.compearson.com Theoretical investigations can map out the potential energy surfaces for these reactions, identify transition states, and calculate activation barriers, thereby predicting the feasibility and selectivity of different reaction pathways. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry provides valuable tools for the prediction of various spectroscopic properties, including NMR, IR, and Raman spectra. nih.govnih.gov These predictions can aid in the structural elucidation and characterization of molecules.

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful analytical technique. DFT-based methods have been developed and refined to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. nih.govnih.govnsf.govrsc.orgchemrxiv.org By calculating the magnetic shielding tensors of the fluorine nuclei, it is possible to compute their chemical shifts relative to a standard. These predictions can help in assigning the signals in an experimental spectrum to specific fluorine atoms within a molecule, which can be challenging in complex multifluorinated compounds. nih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.govnsf.gov

Similarly, vibrational frequencies and intensities for IR and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.govnih.gov These calculations can help in assigning the observed vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's vibrational modes. Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of vibrational spectra. acs.orgucl.ac.uk

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions. mdpi.comnih.govnih.gov For sodium;2,2-difluoroacetate in an aqueous environment, MD simulations can be used to investigate the hydration structure of the difluoroacetate anion and the sodium cation, as well as their interactions with each other and with the surrounding water molecules. masterorganicchemistry.comucl.ac.ukresearchgate.netresearchgate.netbibliotekanauki.pl

These simulations can reveal the number of water molecules in the first and second hydration shells of the ions, the orientation of these water molecules, and the dynamics of water exchange between the hydration shells and the bulk solvent. ucl.ac.ukresearchgate.netbibliotekanauki.pl Understanding these intermolecular forces is crucial for explaining the macroscopic properties of this compound solutions, such as their solubility, viscosity, and conductivity. masterorganicchemistry.commdpi.com

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic and intermolecular interactions. researchgate.netnih.govj-octa.com The development of accurate force fields for fluorinated organic compounds is an active area of research.

Development of Computational Methodologies for Fluorinated Organic Compounds

The unique properties of fluorine, such as its high electronegativity and small size, pose challenges for the development of accurate and efficient computational methodologies. emerginginvestigators.orgj-octa.comresearchgate.net Significant research efforts are dedicated to creating and refining computational tools specifically for fluorinated organic compounds.

One major area of development is the creation of robust force fields for use in molecular dynamics simulations of fluorinated molecules and materials, including ionic liquids containing fluorinated ions. researchgate.netj-octa.comresearchgate.net These force fields need to accurately capture the non-bonded interactions, including electrostatic and van der Waals forces, which are significantly altered by the presence of fluorine.

Another important area is the development of quantum chemical methods that can accurately predict the properties of organofluorine compounds. This includes improving the performance of DFT functionals and basis sets for calculating properties like bond energies, reaction barriers, and spectroscopic parameters for fluorinated species. publish.csiro.au Furthermore, computational methods are being developed to predict key physicochemical properties of fluorinated compounds, such as their lipophilicity (logP) and biological activity, which are crucial in the context of drug discovery and environmental science. publish.csiro.auresearchgate.netelsevierpure.com

Theoretical Investigations in Atmospheric Chemistry of Fluoroacetate Derivatives

Computational chemistry plays a vital role in understanding the atmospheric fate of organic compounds, including fluoroacetate derivatives. helsinki.fimdpi.comnih.gov Theoretical studies can elucidate the degradation pathways of these compounds in the troposphere, which are often initiated by reactions with hydroxyl (•OH) radicals, chlorine atoms (Cl•), or by photolysis. researchgate.net

For fluoroacetate derivatives, computational studies can determine the rate constants for their reactions with atmospheric oxidants. researchgate.net By calculating the activation energies for different reaction channels, such as hydrogen abstraction from the C-H bond, the dominant degradation pathways can be identified. These calculations can also help in predicting the atmospheric lifetimes of these compounds. researchgate.net

Furthermore, theoretical investigations can explore the subsequent reactions of the initial degradation products, providing a more complete picture of the atmospheric chemistry of these compounds and their potential to form secondary pollutants. nih.gov Given the environmental persistence of some fluorinated compounds, understanding their atmospheric degradation is of significant importance.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Novel Difluoroacetate (B1230586) Derivatives

The development of novel and efficient synthetic methods is crucial for expanding the library of difluoroacetate derivatives available for research. Future work is focused on creating more complex and tailored molecular architectures.

One promising avenue is the use of difluoroacetic acid as an inexpensive and readily available reagent for the direct C-H difluoromethylation of heteroaromatic compounds, which are common scaffolds in pharmaceuticals. thieme.dewikipedia.orginnospk.com Innovations in this area aim to broaden the scope and improve the efficiency of these late-stage functionalization reactions.

Furthermore, research is exploring the utility of various difluoroacetate-containing building blocks. Reagents like ethyl iododifluoroacetate, ethyl 2-bromo-2,2-difluoroacetate, and sodium 2-chloro-2,2-difluoroacetate (B8310253) serve as precursors for generating difluoromethyl radicals or difluorocarbenes. researchgate.netacs.orgyoutube.com A novel synthesis of α,α-difluoro-γ-butyrolactones, for instance, was achieved through the reaction of ethyl iododifluoroacetate with alkenes, followed by hydrolysis. researchgate.net The development of new catalytic systems, including photoredox and N-heterocyclic carbene (NHC) catalysis, is enabling milder and more selective transformations. acs.org

Future synthetic innovations will likely focus on:

Asymmetric Synthesis: Developing stereoselective methods to introduce chiral centers into difluoroacetate derivatives, which is critical for medicinal chemistry.

Flow Chemistry: Utilizing continuous flow reactors for safer and more scalable synthesis, particularly for reactions involving hazardous reagents or intermediates.

Biocatalysis: Engineering enzymes to perform specific transformations on difluoroacetate substrates, offering a green and highly selective alternative to traditional chemical methods.

Advances in Multimodal Analytical Platforms for Enhanced Detection and Characterization

As the diversity of organofluorine compounds grows, so does the need for advanced analytical techniques capable of their detection and characterization in complex matrices. Future research is moving towards multimodal platforms that combine the strengths of different analytical methods.

A powerful emerging approach is the complementary use of ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). usgs.gov ¹⁹F-NMR provides quantitative data on total organofluorine content and offers structural insights, while high-resolution LC-MS/MS excels at identifying and quantifying specific known compounds. usgs.govacs.org This combination helps to close the gap between the total amount of organofluorine detected and the sum of targeted analytes, addressing the issue of "unidentified organofluorine". nih.gov

Innovations in mass spectrometry are also critical. The use of difluoroacetic acid (DFA) as a mobile phase modifier in LC-MS has been shown to reduce ion suppression compared to the more commonly used trifluoroacetic acid (TFA), thereby improving detection sensitivity for certain analytes. sigmaaldrich.com Another key technique is Combustion Ion Chromatography (CIC), which measures the total amount of extractable organofluorine (EOF) in a sample, providing a comprehensive measure of fluorine content. nih.govchromatographyonline.com

Future advancements are expected in:

Enhanced Sensitivity: Developing new ionization sources and detector technologies for mass spectrometry to achieve lower limits of detection.

Compound-Independent Detection: Refining techniques like ICP-MS to allow for the robust quantification of fluorinated compounds without the need for individual analytical standards. perkinelmer.com

Portable and Field-Ready Devices: Miniaturizing analytical instruments to enable real-time, on-site monitoring of difluoroacetate and related compounds in environmental or industrial settings.

Deeper Elucidation of Metabolic and Biochemical Roles and Mechanisms

Understanding how difluoroacetate interacts with biological systems is a key area of ongoing research. While historically much of the toxicological understanding has been extrapolated from its potent analog, fluoroacetate (B1212596), recent studies are beginning to uncover the specific metabolic fate of difluoroacetate.

A significant recent discovery is the ability of the enzyme fluoroacetate dehalogenase (FAcD) to catalyze the defluorination of difluoroacetate, converting it to glyoxylate (B1226380). acs.org This finding, confirmed through high-resolution mass spectrometry, identifies a specific enzymatic degradation pathway, which has implications for both bioremediation and understanding the compound's metabolic processing in organisms that possess this enzyme. acs.org

The primary mechanism of toxicity for fluoroacetate involves its metabolic conversion to fluorocitrate, which then acts as a potent competitive inhibitor of the enzyme aconitase, a crucial component of the citric acid cycle. researchgate.net It is hypothesized that difluoroacetate may undergo a similar "lethal synthesis," being converted into a difluorinated analog that disrupts cellular metabolism. researchgate.net Enzyme inhibition remains a central focus, with researchers investigating how the difluoromethyl group can serve as a bioisostere for other functional groups, potentially leading to the design of new enzyme inhibitors. nih.govlibretexts.orgworthington-biochem.com

Future research will aim to:

Identify the specific enzymes responsible for the metabolic activation of difluoroacetate in mammalian systems.

Characterize the precise molecular interactions between difluoroacetate metabolites and their target enzymes.

Utilize metabolomics and proteomics platforms to gain a global view of the cellular response to difluoroacetate exposure, identifying downstream effects and potential biomarkers. nih.govnih.govmdpi.com

Comprehensive Understanding of Environmental Transport and Fate in Diverse Ecosystems

The environmental behavior of difluoroacetate is of growing interest, largely due to the extreme persistence of the carbon-fluorine bond. unep.org Like its analog trifluoroacetic acid (TFA), difluoroacetate is highly soluble in water and is expected to be mobile in aquatic systems and reside primarily in aqueous environmental compartments. mdpi.com

Research into the fate of related per- and polyfluoroalkyl substances (PFAS) provides a framework for understanding the potential behavior of difluoroacetate. researchgate.netnih.gov It is considered a terminal breakdown product of larger fluorinated molecules, such as some pharmaceuticals and agrochemicals. unep.org Its formation in the atmosphere from the degradation of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) is a potential source, analogous to the well-studied formation of TFA. mdpi.com

The discovery that certain microbes can enzymatically degrade difluoroacetate introduces a crucial biological component to its environmental fate. acs.org The presence and activity of organisms containing enzymes like fluoroacetate dehalogenase could be a key factor in the natural attenuation of difluoroacetate in specific ecosystems.

Key questions for future environmental research include:

Quantifying the contributions of various industrial and atmospheric sources to difluoroacetate levels in the environment.

Studying the potential for bioaccumulation in aquatic and terrestrial food webs.

Mapping the distribution and activity of microorganisms capable of biodegrading difluoroacetate in different ecosystems, from wastewater treatment plants to natural soils and sediments.

Integration of Advanced Experimental and Theoretical Approaches in Difluoroacetate Research

The synergy between computational modeling and experimental validation is becoming increasingly vital in advancing difluoroacetate research. This integrated approach allows for a deeper mechanistic understanding and more rational design of new molecules and processes.

A prime example is the study of the fluoroacetate dehalogenase enzyme, where quantum mechanics/molecular mechanics (QM/MM) calculations were used to model the enzymatic transformation of difluoroacetate. acs.org These theoretical calculations predicted the reaction pathway and identified the rate-determining step, while experimental high-resolution mass spectrometry confirmed the final product. acs.org This combination of theory and experiment provides a much more detailed picture of the catalytic mechanism than either approach could alone.

Similarly, in the development of new synthetic reactions, computational studies are used to support proposed reaction pathways and explain observed selectivities. acs.org Density Functional Theory (DFT) methods are also employed to predict the properties of novel difluoroacetate derivatives, such as their electronic structure and spectroscopic characteristics, which can then be confirmed experimentally. nih.gov

Future research will see an even tighter integration of these approaches:

Rational Enzyme Engineering: Using computational models to predict how specific mutations in an enzyme's active site could enhance its activity towards difluoroacetate, guiding laboratory-based protein engineering efforts.

Predictive Toxicology: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and potential toxicity of new difluoroacetate derivatives before they are synthesized.

Materials by Design: Employing molecular dynamics simulations to predict the bulk properties of new fluorinated polymers derived from difluoroacetate monomers, accelerating the discovery of materials with desired characteristics.

Exploration of Novel Applications in Materials Science and Medicinal Chemistry Research

The unique properties imparted by the difluoromethyl group make difluoroacetate and its derivatives highly attractive building blocks for new materials and pharmaceuticals. acs.orgnbinno.com

In medicinal chemistry , the incorporation of a difluoromethyl group can significantly enhance a drug candidate's properties, including metabolic stability, bioavailability, and binding affinity. nbinno.comchemimpex.com Difluoroacetate derivatives are being actively explored in the synthesis of novel compounds for a range of therapeutic areas, including antiviral and anticancer agents. chemimpex.comnih.gov The ability to use difluoroacetic acid for the direct C-H functionalization of complex drug-like molecules is a particularly powerful tool in drug discovery. thieme.de

In materials science , the focus is on creating high-performance fluorinated polymers. chemimpex.com These materials often exhibit superior thermal stability, chemical resistance, and unique surface properties like low surface energy, making them suitable for demanding applications. chemimpex.com Difluoroacetate derivatives can be used to synthesize specialty materials such as advanced coatings, adhesives, and membranes. chemimpex.com

Emerging applications being explored include:

Agrochemicals: Designing new pesticides and herbicides where the difluoromethyl group enhances potency and selectivity. chemimpex.com

Liquid Crystals: Synthesizing novel difluoroacetate-containing molecules for use in advanced display technologies.

Advanced Electrolytes: Developing fluorinated additives for lithium-ion battery electrolytes to improve safety and performance.

Q & A

Basic: What are the optimal synthetic protocols for sodium 2,2-difluoroacetate, and how do reaction conditions influence yield?

Sodium 2,2-difluoroacetate can be synthesized via reduction of its ester precursors. For example, ethyl difluoroacetate (C₄H₆F₂O₂) can be reduced using sodium borohydride (NaBH₄) in ethanol at 0°C with a molar ratio of NaBH₄:ester = 0.6, achieving a yield of 98.1% . Alternatively, catalytic hydrogenation using Ru/ZrO₂·xH₂O in water at 140°C and 2.8 MPa pressure converts methyl difluoroacetate to 2,2-difluoroethanol, though the yield is lower (51%) due to competing side reactions . Solvent choice (e.g., ethanol vs. water) and catalyst preparation critically affect efficiency.

Basic: What are the critical safety protocols for handling sodium 2,2-difluoroacetate in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and impact-resistant goggles with side shields. Use face shields when handling corrosive agents .

- Storage: Store in airtight containers in cool, dry, ventilated areas away from moisture, strong acids/bases, and oxidizing agents .

- First Aid: For skin contact, wash immediately with soap/water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Segregate waste and use certified hazardous waste disposal services to prevent environmental contamination .

Advanced: How do microbial enzymes catalyze the defluorination of sodium 2,2-difluoroacetate, and what mechanistic insights exist?

Haloacid dehalogenases (e.g., DAR3835, NOS0089) defluorinate difluoroacetate via a two-step mechanism:

Substrate Binding: Conserved catalytic triads (Asp-His-Asp) coordinate the carboxylate and fluorine groups of difluoroacetate .

Reaction Pathway: Computational docking studies suggest sequential defluorination, producing glyoxylate as the final product. Structural analysis of DAR3835 reveals substrate specificity for short-chain fluorinated acids (e.g., 2,2-difluoropropionic acid) .

This enzymatic toolkit is being explored for PFAS bioremediation, though reaction kinetics in complex matrices require further optimization.